1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is a complex organic compound primarily studied for its potential pharmacological applications. Its molecular formula is and it features a urea functional group, which is significant in medicinal chemistry for its role in various biological activities.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in research related to drug development and therapeutic applications. Notably, patents have been filed that describe its synthesis and potential uses, highlighting its importance in pharmaceutical research .
This compound falls under the category of heterocyclic urea compounds, which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties. The presence of fluorine atoms and a piperazine moiety suggests that it may exhibit enhanced pharmacokinetic properties compared to similar compounds without these features.
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, solvents, and reaction conditions are generally proprietary and outlined in patent filings .
The compound's structure can be represented as follows:
The structural formula includes:
The InChI key for this compound is provided for database searches: InChI=1S/C21H24F2N4O2/c22-17-8-6-16(7-9-17)26(20(25)23)19(24)14-18(27)12-13-28-15(10-11-28)21(29)30/h6-9,14H,10-15H2,1-5H3,(H2,24,25,26)
.
The compound is expected to participate in several chemical reactions typical of urea derivatives:
Technical details regarding these reactions often depend on specific experimental conditions and are typically found in detailed synthetic methodologies described in literature .
The mechanism of action for 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is likely related to its interaction with specific biological targets:
Data supporting these mechanisms would typically be derived from pharmacological studies assessing the compound's efficacy against specific targets .
The physical properties of 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea include:
Chemical properties include:
Relevant data on these properties can be found through standard chemical databases and safety data sheets .
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, aiming to establish its viability as a therapeutic agent.
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.:
CAS No.: 7170-05-0